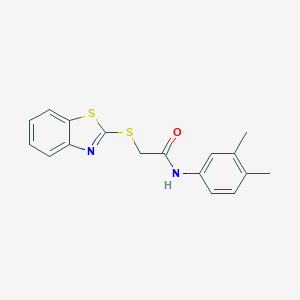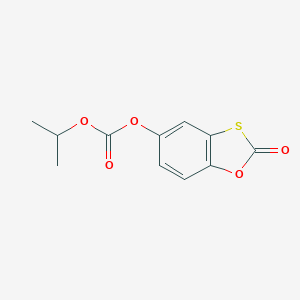![molecular formula C23H16Cl2F3N3O B392943 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392943.png)
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, trifluoromethyl, and carbonitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted anilines with ketones, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives with various substitutions, such as:
- 2-Amino-4-(4-chlorophenyl)-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-methylphenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups, along with the quinoline core, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H16Cl2F3N3O |
|---|---|
Molekulargewicht |
478.3g/mol |
IUPAC-Name |
2-amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H16Cl2F3N3O/c24-14-7-4-12(5-8-14)20-15(11-29)22(30)31(17-2-1-3-19(32)21(17)20)18-10-13(23(26,27)28)6-9-16(18)25/h4-10,20H,1-3,30H2 |
InChI-Schlüssel |
AHXBYDUEZFTIRG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(benzyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one](/img/structure/B392861.png)
![6,7-dimethoxy-2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B392862.png)
![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)
![4-[(3,4-dichloroanilino)methylene]-2-{4-nitrophenyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392866.png)
![2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392867.png)
![17-(3-Chloro-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392869.png)
![1,8-Dibromo-17-(prop-2-en-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392872.png)

![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)
![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)
![ETHYL 2-({[3-CYANO-4,6-DIMETHYL-5-(2-OXO-2-PHENYLETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B392878.png)
![4-[3-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B392879.png)


